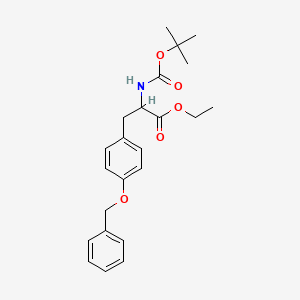
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound. Structurally, it features various functional groups, including an ethyl ester, a benzyloxy substituent on a phenyl ring, and a tert-butoxycarbonyl-protected amine. These diverse functional groups bestow the molecule with distinct chemical behaviors and make it valuable in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically starts with commercially available starting materials. A common route involves the alkylation of a substituted phenyl compound with ethyl bromoacetate, followed by amine protection using tert-butoxycarbonyl chloride (Boc-Cl).
Industrial Production Methods: While specific industrial methods may vary, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity, including precise temperature control and use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various types of reactions:
Oxidation: The benzyloxy group can be susceptible to oxidation, potentially forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions may target the ester group or the benzyloxy substituent.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Strong nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary alcohols or aldehydes.
Substitution: Substituted phenyl esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate has diverse applications:
Chemistry: As a building block in organic synthesis for more complex molecules.
Medicine: Could serve as a precursor to pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its target:
Molecular Targets: It can interact with enzymes or receptors, forming key intermediates in metabolic pathways.
Pathways Involved: Involves processes like ester hydrolysis, amine deprotection, and aromatic substitutions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is compared to similar compounds based on structure and reactivity:
Ethyl 3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar, but the benzyloxy group is replaced by a methoxy group, which alters its electronic properties.
Ethyl 3-(4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: The benzyloxy group is replaced by a hydroxy group, making it more reactive to oxidation and substitution reactions.
Ethyl 3-(4-phenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Lacks the additional substituent on the phenyl ring, resulting in different reactivity.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXKVARHPPUWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














